N4-(3-Bromophenyl)quinazoline-4,6-diamine

Catalog No.
S724840
CAS No.
169205-78-1
M.F
C14H11BrN4
M. Wt
315.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-(3-Bromophenyl)quinazoline-4,6-diamine

CAS Number

169205-78-1

Product Name

N4-(3-Bromophenyl)quinazoline-4,6-diamine

IUPAC Name

4-N-(3-bromophenyl)quinazoline-4,6-diamine

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

InChI

InChI=1S/C14H11BrN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI Key

IZQHULBHKPGOAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)N

Synthesis and Characterization:

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a synthetic organic compound belonging to the class of quinazoline derivatives. Several research articles describe its synthesis through various methods, including multi-step reaction pathways involving readily available starting materials. [, ] These studies often characterize the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. [, ]

Potential Biological Activities:

Research suggests that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess various biological activities, making it a potential candidate for drug discovery. Studies have investigated its potential as:

  • Antimicrobial agent

    Some studies have shown that N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits antibacterial and antifungal activity against various pathogens. [] However, further research is needed to determine its efficacy and potential for clinical development.

  • Anticancer agent

    In vitro studies have indicated that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess antitumor activity against certain cancer cell lines. [] The mechanism of action underlying this potential activity remains under investigation.

  • Other potential applications

    Limited research also suggests potential activity of N4-(3-Bromophenyl)quinazoline-4,6-diamine as an anti-inflammatory agent and an inhibitor of enzymes involved in various diseases. However, these findings require further exploration and validation.

N4-(3-Bromophenyl)quinazoline-4,6-diamine is an organic compound with the molecular formula C₁₄H₁₁BrN₄. It features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound is characterized by the presence of a bromophenyl group at the N4 position of the quinazoline skeleton, as well as amino groups at the 4 and 6 positions. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits various biological activities, making it a subject of interest in pharmacological research. Notably:

  • Anticancer Properties: Quinazoline derivatives are known for their anticancer activity. Studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Activity: Some derivatives have shown promise against bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is less documented .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression or other diseases.

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves multi-step procedures. Common methods include:

  • Formation of Quinazoline Core: Starting from appropriate aniline derivatives and carbonyl compounds through cyclization reactions.
  • Bromination: Introducing the bromophenyl group via electrophilic aromatic substitution or direct bromination of an existing phenyl group.
  • Amination: Introducing amine groups at the 4 and 6 positions through nucleophilic substitution reactions.

A detailed synthetic route may involve the use of reagents such as thionyl chloride and dimethylformamide for specific steps .

N4-(3-Bromophenyl)quinazoline-4,6-diamine has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing anticancer drugs or antimicrobial agents.
  • Biochemical Research: Used as a tool in studying enzyme interactions and signaling pathways.
  • Material Science: Potentially useful in developing functional materials due to its unique electronic properties.

Studies on the interaction of N4-(3-Bromophenyl)quinazoline-4,6-diamine with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its therapeutic efficacy.
  • Molecular Docking Simulations: These studies help predict how well the compound fits into active sites of target proteins, aiding drug design efforts .

Several compounds share structural similarities with N4-(3-Bromophenyl)quinazoline-4,6-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N4-(Phenyl)quinazoline-4,6-diamineNo halogen substituentGenerally lower reactivity compared to brominated variants
N4-(2-Chlorophenyl)quinazoline-4,6-diamineChlorine instead of bromineDifferent electronic properties affecting biological activity
2-AminoquinazolineLacks bromophenyl groupSimpler structure; primarily studied for antibacterial properties

The uniqueness of N4-(3-Bromophenyl)quinazoline-4,6-diamine lies in its specific halogen substitution and dual amine functionality, which may enhance its biological activity compared to similar compounds .

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Dates

Modify: 2023-08-15
Blair et al. Structure-guided development of affinity probes for tyrosine kinases using chemical genetics Nature Chemical Biology, doi: 10.1038/nchembio866, published online 25 February 2007 http://www.nature.com/naturechemicalbiology

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